molecular formula C12H17ClO3 B8033306 3-Butoxy-5-chloro-4-ethoxyphenol

3-Butoxy-5-chloro-4-ethoxyphenol

Cat. No.: B8033306
M. Wt: 244.71 g/mol
InChI Key: IVYWKHJTCRJKLD-UHFFFAOYSA-N
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Description

3-Butoxy-5-chloro-4-ethoxyphenol is an organic compound with the molecular formula C12H17ClO3 It is a phenolic compound, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butoxy-5-chloro-4-ethoxyphenol typically involves the reaction of 3-chloro-4-ethoxyphenol with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the ethoxy group with the butoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Butoxy-5-chloro-4-ethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Halogenation and alkylation reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2), while alkylation can be performed using alkyl halides.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Halogenated or alkylated phenols

Scientific Research Applications

3-Butoxy-5-chloro-4-ethoxyphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its phenolic structure.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Butoxy-5-chloro-4-ethoxyphenol involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The aromatic ring can interact with hydrophobic regions of biological membranes, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxyphenol: Lacks the butoxy and chloro substituents.

    3-Chloro-4-ethoxyphenol: Lacks the butoxy substituent.

    3-Butoxyphenol: Lacks the chloro and ethoxy substituents.

Uniqueness

3-Butoxy-5-chloro-4-ethoxyphenol is unique due to the presence of both butoxy and chloro substituents on the phenolic ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-butoxy-5-chloro-4-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO3/c1-3-5-6-16-11-8-9(14)7-10(13)12(11)15-4-2/h7-8,14H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYWKHJTCRJKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=CC(=C1)O)Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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